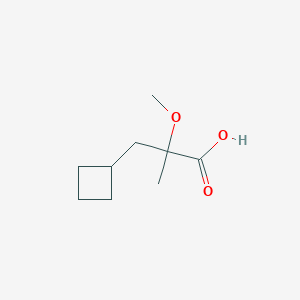![molecular formula C8H8N2O3 B15319121 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 . This compound belongs to the class of pyrazolo[3,2-b][1,3]oxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: can be compared with other similar compounds, such as:
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Pyrazolo[3,2-b][1,3]oxazine derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid .
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
6-methylidene-7H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-10-7(13-4-5)6(2-9-10)8(11)12/h2H,1,3-4H2,(H,11,12) |
InChI-Schlüssel |
NAYOMAVPGXGHPR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CN2C(=C(C=N2)C(=O)O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


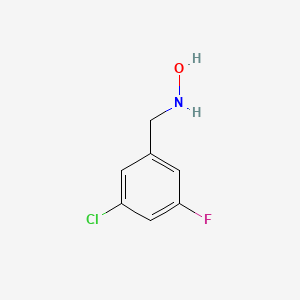

![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)


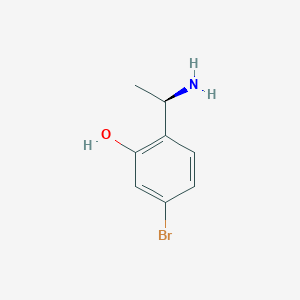
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
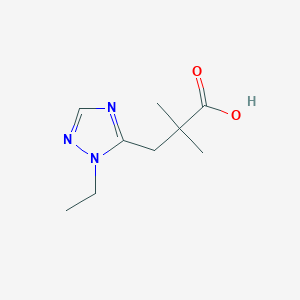
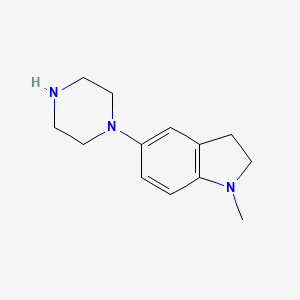
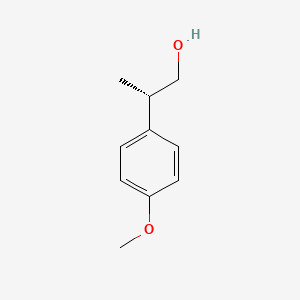
![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
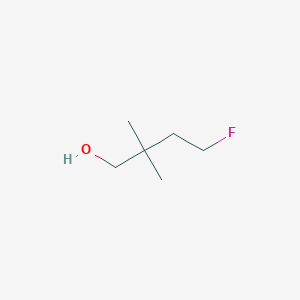
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
